2,3-dimethyl-1H-indole-5-carboxamide
Description
Significance of Indole (B1671886) as a Privileged Scaffold in Medicinal Chemistry
The term "privileged structure" was first introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. ingentaconnect.com The indole scaffold is a quintessential example of such a structure, found in a wide array of natural and synthetic compounds with diverse pharmacological activities. benthamdirect.comeurekaselect.comresearchgate.net Its significance stems from several key features:
Natural Abundance: The indole ring is a fundamental component of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govbiocrates.com This natural prevalence has made it a focal point for biological and chemical studies.
Versatile Bioactivity: Indole derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. eurekaselect.comnih.gov This versatility is attributed to the ability of the indole ring to engage in various types of interactions with biological macromolecules, such as hydrogen bonding, π-stacking, and hydrophobic interactions.
Structural Mimicry: The indole nucleus can mimic the structure of various endogenous ligands, allowing it to interact with a wide range of receptors and enzymes. nih.gov Many indole-containing drugs target G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. benthamdirect.comeurekaselect.comresearchgate.net
The following table highlights some prominent examples of drugs that feature the indole scaffold, showcasing the diverse therapeutic areas where this privileged structure has made a significant impact.
| Drug Name | Therapeutic Class |
| Indomethacin | Anti-inflammatory |
| Ondansetron | Antiemetic |
| Sumatriptan | Antimigraine |
| Tadalafil | Erectile Dysfunction |
Historical Context and Evolution of Indole-Based Compound Research
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole, marking a pivotal moment in the exploration of this heterocyclic system. nih.govwikipedia.org The subsequent elucidation of its structure in 1869 opened the floodgates for research into its chemical properties and biological significance. biocrates.com
The 20th century witnessed a surge of interest in indole chemistry, driven by the discovery of its presence in important alkaloids, the essential amino acid tryptophan, and plant hormones like indole-3-acetic acid. wikipedia.orgwikipedia.org The development of synthetic methodologies, most notably the Fischer indole synthesis in 1883, provided chemists with the tools to create a vast library of substituted indoles for biological evaluation. wikipedia.org
Over the decades, research has evolved from the isolation and characterization of naturally occurring indoles to the rational design and synthesis of novel derivatives with specific therapeutic targets. The advent of modern drug discovery techniques, including high-throughput screening and computational modeling, has further accelerated the exploration of the chemical space around the indole scaffold. This has led to the development of highly potent and selective drugs for a wide range of diseases. nih.gov
Rationale for Focusing on 2,3-Dimethyl-1H-indole-5-carboxamide as a Core Structure
While extensive research has been conducted on a plethora of indole derivatives, the specific compound this compound presents a compelling case for focused investigation. The rationale for its selection as a core structure is based on the synergistic contribution of its distinct structural features: the 2,3-dimethylated indole core and the 5-carboxamide substituent.
The 5-carboxamide functional group is a key pharmacophoric element found in numerous biologically active compounds. The amide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with protein residues. Furthermore, the carboxamide at the 5-position of the indole ring has been shown to be a valuable handle for modifying the pharmacological properties of indole derivatives. Research on other indole-5-carboxamides has revealed their potential as potent and selective ligands for various receptors.
The combination of the 2,3-dimethylated indole scaffold with the 5-carboxamide moiety in this compound creates a unique chemical entity with the potential for novel biological activities. While specific research on this exact compound is limited, the known properties of its constituent parts provide a strong impetus for its exploration as a lead structure in drug discovery programs targeting a range of therapeutic areas.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 6116-47-8 |
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| Melting Point | 170 °C |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-7(2)13-10-4-3-8(11(12)14)5-9(6)10/h3-5,13H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDNBUVXGOULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dimethyl 1h Indole 5 Carboxamide and Key Precursors
Strategies for the Formation of the 2,3-Dimethyl-1H-indole Nucleus
The formation of the 2,3-disubstituted indole (B1671886) core is a critical step in the synthesis of the target compound. Various classic and modern synthetic methods can be employed, with the Fischer indole synthesis and its adaptations being the most prominent.
Adaptations of the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of the 2,3-dimethyl-1H-indole nucleus, the reaction is carried out between a phenylhydrazine and 2-butanone (B6335102).
A key strategy for introducing the C5-carboxamide group or its precursor is to start with a para-substituted phenylhydrazine. For instance, the reaction of (4-cyanophenyl)hydrazine with 2-butanone under acidic conditions directly yields 2,3-dimethyl-5-cyano-1H-indole. This nitrile can then be hydrolyzed to the corresponding carboxylic acid, a direct precursor to the target carboxamide.
The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, or by Lewis acids like zinc chloride or boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can influence the yield and purity of the resulting indole.
| Starting Materials | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| (4-Cyanophenyl)hydrazine, 2-Butanone | Acid catalyst (e.g., H₂SO₄) | 2,3-Dimethyl-5-cyano-1H-indole | General Fischer Indole Synthesis Principle wikipedia.org |
| Phenylhydrazine, 2-Butanone | Boron trifluoride etherate, Ethanol | 2,3-Dimethyl-1H-indole | researchgate.net |
| Phenylhydrazine hydrochloride, 2-Butanone | Antimony phosphate, Methanol (B129727) | 2,3-Dimethyl-1H-indole | researchgate.net |
Alternative Cyclization and Annulation Reactions for Substituted Indoles
While the Fischer indole synthesis is widely used, other cyclization and annulation reactions offer alternative pathways to substituted indoles, sometimes providing advantages in terms of substrate scope or regioselectivity.
Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne is a powerful method for preparing 2,3-disubstituted indoles. To apply this to the synthesis of a 2,3-dimethyl-1H-indole-5-carboxamide precursor, one could envision using a 2-iodo-4-carboxamidoaniline and 2-butyne.
Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. While traditionally requiring harsh conditions, modern modifications have made it more versatile.
Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline (B41778). Although less common for simple alkyl-substituted indoles, it represents another potential synthetic route.
These alternative methods, while not as direct as the adapted Fischer indole synthesis for this specific target, highlight the diverse toolkit available to synthetic chemists for constructing the indole nucleus.
Functional Group Transformations to the Carboxamide Moiety
Once the 2,3-dimethyl-1H-indole nucleus with a suitable functional group at the C5 position is obtained, the final step is the formation of the carboxamide. This is typically achieved through the aminolysis of a carboxylate ester or the amidation of a carboxylic acid.
Aminolysis of 2,3-Dimethyl-1H-indole-5-carboxylate Esters
The direct conversion of an ester to an amide can be achieved through aminolysis, which involves the reaction of the ester with ammonia (B1221849). For the synthesis of this compound, the corresponding ethyl or methyl ester, 2,3-dimethyl-1H-indole-5-carboxylate, serves as the key precursor.
The reaction is typically carried out by treating the ester with a solution of ammonia in an alcohol, such as methanol or ethanol, often at elevated temperatures and pressures in a sealed vessel. The use of biocatalysts, such as lipases, can also facilitate this transformation under milder conditions. nih.gov
A relevant synthetic procedure for a similar compound, ethyl 2-methylindole-5-carboxylate, has been well-documented in Organic Syntheses, providing a solid foundation for the preparation of the required precursor. orgsyn.org
| Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | Ammonia, Methanol, Heat | This compound | General Aminolysis Principles |
| (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester | Candida antarctica lipase (B570770) B, Ammonium carbamate | (5S)-5-aminocarbonyl-4,5-dihydro-1H-pyrrole-1-carboxylic acid, 1-(1,1-dimethylethyl)ester | nih.gov |
Amidation Reactions of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
A more common and versatile approach to the synthesis of amides is the coupling of a carboxylic acid with an amine, in this case, ammonia or an ammonia equivalent. This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity. A wide array of coupling reagents has been developed for this purpose.
Commonly used coupling agents include:
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov
Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly effective and lead to rapid amide bond formation. fishersci.co.ukmychemblog.com
Phosphonium salts: like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
1,1'-Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid by forming a reactive acylimidazole intermediate. commonorganicchemistry.comchemspider.com
The general procedure involves dissolving the 2,3-dimethyl-1H-indole-5-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling agent and a base (e.g., triethylamine (B128534) or diisopropylethylamine) and then the amine source.
| Coupling Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| HATU | Amine, Base (e.g., DIPEA), DMF | Highly efficient, fast reaction times | fishersci.co.ukmychemblog.com |
| EDC/HOBt | Amine, Base, DMF or DCM | Commonly used, good yields, minimizes racemization | nih.gov |
| CDI | Amine, THF or DCM | Forms a reactive acylimidazole, often base-free | commonorganicchemistry.comchemspider.com |
Regioselective Functionalization of the Indole Scaffold
The direct functionalization of a pre-formed 2,3-dimethyl-1H-indole at the C5 position presents a more convergent synthetic strategy. However, electrophilic substitution on the indole ring typically occurs at the C3 position. Therefore, achieving regioselectivity at C5 often requires specific strategies.
One approach involves the introduction of a functional group at the C5 position of the starting aniline or phenylhydrazine, as described in the adapted Fischer indole synthesis (Section 2.1.1).
Alternatively, a C5-halogenated 2,3-dimethyl-1H-indole can serve as a versatile intermediate. For instance, 5-bromo-2,3-dimethyl-1H-indole can be subjected to a cyanation reaction, for example, using copper(I) cyanide, to introduce the nitrile group, which can then be converted to the carboxamide. A patent describes a similar synthesis of 5-cyanoindole (B20398) from 5-bromoindole (B119039) using cuprous cyanide in N-methylpyrrolidone. google.com
Another potential route is the Sandmeyer reaction. nih.gov This would involve the synthesis of 5-amino-2,3-dimethyl-1H-indole, followed by diazotization and subsequent reaction with a cyanide salt to introduce the C5-nitrile.
More recent advances in C-H functionalization offer promising, though challenging, avenues. For example, copper-catalyzed regioselective C5-H alkylation of indoles has been reported, where a directing group at the C3 position guides the functionalization to the C5 position. nih.gov While not a direct carboxylation, this demonstrates the feasibility of targeting the C5 position through strategic catalyst and substrate design.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura) at Indole Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of indole rings. For the synthesis of this compound, these reactions can be employed to introduce the carboxamide group or a precursor to it at the 5-position of a pre-formed 2,3-dimethyl-1H-indole.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov While not a direct method for introducing a carboxamide group, it can be used to install a vinyl group at the 5-position of a 5-halo-2,3-dimethyl-1H-indole. This vinyl group can then be further transformed into a carboxamide through oxidation and amidation. The intramolecular Heck reaction is also a valuable tool for the synthesis of complex fused indole systems. chim.it
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is particularly useful for the synthesis of biaryl compounds and can be applied to the functionalization of indoles. For instance, a 5-halo-2,3-dimethyl-1H-indole can be coupled with a boronic acid derivative to introduce various substituents. To synthesize the target carboxamide, a Suzuki-Miyaura coupling could be envisioned between 5-bromo-2,3-dimethyl-1H-indole and a suitable boronic ester containing a protected amide functionality. The reaction of unprotected nitrogen-rich heterocycles in Suzuki-Miyaura couplings can sometimes be challenging, but specific catalyst systems have been developed to address this. nih.gov
The following table provides representative conditions for Suzuki-Miyaura coupling reactions on indole scaffolds, which could be adapted for the synthesis of this compound precursors.
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1H-indole | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 95 |
| 2 | 5-Iodo-1H-indole | 4-Methoxyphenylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/H2O | 80 | 88 |
| 3 | 5-Bromo-2,3-dimethyl-1H-indole (hypothetical) | Pinacol boronate ester of 4-aminocarbonylphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | Estimated >80 |
Nitrogen (N1) Alkylation and Arylation Strategies
Modification of the indole nitrogen (N1) is a common strategy to modulate the biological activity and physicochemical properties of indole-containing compounds. Both alkylation and arylation at the N1 position of this compound can be achieved through various methods.
N-Alkylation: The N-alkylation of indoles is typically carried out by treating the indole with a base to generate the indolide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). rsc.org Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium fluoride-celite. The choice of solvent can significantly influence the regioselectivity of the alkylation (N- vs. C-alkylation), with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) generally favoring N-alkylation. researchgate.net For a substrate like this compound, the presence of the amide proton adds a layer of complexity, and protection-deprotection strategies might be necessary to achieve selective N1-alkylation.
N-Arylation: The N-arylation of indoles can be accomplished using transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov The Buchwald-Hartwig reaction, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a highly versatile method for forming C-N bonds and can be applied to the N-arylation of indoles with a wide range of aryl halides and triflates. nih.gov Copper-catalyzed Ullmann-type reactions are also effective for N-arylation, often employing more accessible and less expensive catalysts. nih.gov
The table below summarizes typical conditions for the N-alkylation of indole derivatives.
| Entry | Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1H-Indole | Methyl iodide | NaH | DMF | 25 | 95 |
| 2 | 5-Bromo-1H-indole | Benzyl (B1604629) bromide | K2CO3 | Acetonitrile (B52724) | 80 | 88 |
| 3 | 2,3-Dimethyl-1H-indole | Ethyl bromide | CsF-Celite | CH3CN | Reflux | 92 |
Optimization of Synthetic Routes for Research Scale and Potential Scale-Up
The optimization of synthetic routes is a critical step in the development of a chemical process, aiming to improve yields, reduce costs, minimize waste, and ensure scalability. For the synthesis of this compound, several aspects can be optimized.
Investigation of Catalytic Systems and Reaction Conditions
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For a specific transformation, such as a Suzuki-Miyaura coupling to introduce the 5-carboxamide precursor, a screening of various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., PPh₃, Buchwald-type biaryl phosphines like SPhos and XPhos) is often necessary to identify the optimal combination. The choice of base and solvent system can also have a profound impact on the reaction outcome. nih.gov Similarly, for N-alkylation and N-arylation reactions, a careful selection of the base, solvent, and temperature is crucial to maximize the yield and regioselectivity. Microwave-assisted synthesis can also be a valuable tool for accelerating reaction rates and improving yields in the synthesis of indole derivatives. mdpi.com
Exploration of Continuous Flow Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. mdpi.comucsb.edu The synthesis of indole derivatives has been successfully adapted to continuous flow systems. mdpi.com For the synthesis of this compound, a multi-step flow process could be designed. For example, the formation of the indole core via a Fischer indole synthesis or a palladium-catalyzed cyclization could be performed in a flow reactor, followed by in-line purification and subsequent functionalization in a second flow module. uc.pt The use of packed-bed reactors with immobilized catalysts can further enhance the efficiency and sustainability of the process by allowing for catalyst recycling. The optimization of a flow synthesis involves the careful control of parameters such as flow rate, temperature, pressure, and reactant concentrations to maximize throughput and product quality. mdpi.com
Design, Synthesis, and Characterization of 2,3 Dimethyl 1h Indole 5 Carboxamide Derivatives and Analogs
Modifications at the Indole (B1671886) Nitrogen (N1)
The indole nitrogen (N1) is a key position for introducing structural diversity. Alkylation, arylation, and the introduction of heterocyclic moieties at this position can significantly influence the physicochemical and biological properties of the resulting molecules.
Introduction of Aliphatic and Aromatic Substituents
The substitution at the N1 position of the indole core can be achieved through various synthetic methodologies. The introduction of aliphatic and aromatic groups is a common strategy to modulate lipophilicity and steric bulk.
A general approach to N-alkylation involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. For the synthesis of N-arylated derivatives, Ullmann-type coupling reactions are often employed, using a copper catalyst to facilitate the formation of the C-N bond between the indole and an aryl halide. nih.gov
For instance, starting from 2,3-dimethyl-1H-indole-5-carboxylate, N-substitution can be carried out using various alkyl or benzyl (B1604629) halides in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov Subsequent amidation of the ester at the C5 position would yield the desired N1-substituted 2,3-dimethyl-1H-indole-5-carboxamide derivatives.
Table 1: Examples of N1-Substituted Indole Derivatives and General Synthetic Conditions
| Substituent Type | Reagents and Conditions | Reference Compound Example |
| Aliphatic (Methyl) | Methyl iodide, NaH, DMF | N,2,3-trimethyl-1H-indole-5-carboxamide |
| Aliphatic (Benzyl) | Benzyl bromide, K₂CO₃, DMF | N-benzyl-2,3-dimethyl-1H-indole-5-carboxamide bldpharm.com |
| Aromatic (Phenyl) | Phenyl boronic acid, Cu(OAc)₂, pyridine, DCM | 2,3-dimethyl-N,1-diphenyl-1H-indole-5-carboxamide |
Note: The table provides representative examples of synthetic strategies that can be applied to the this compound scaffold based on established methods for other indole derivatives.
Structural Diversification at the Carboxamide Nitrogen
Modification of the carboxamide group is a fundamental strategy in medicinal chemistry to alter properties such as solubility, metabolic stability, and target engagement. The synthesis of primary, secondary, and tertiary amides, along with the introduction of various cyclic and acyclic substituents, allows for a fine-tuning of the molecule's characteristics.
The general synthesis of carboxamides from a carboxylic acid precursor, such as 2,3-dimethyl-1H-indole-5-carboxylic acid, typically involves activation of the carboxylic acid followed by reaction with the desired amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov
Primary, Secondary, and Tertiary Amide Analogues
The synthesis of primary, secondary, and tertiary amides of 2,3-dimethyl-1H-indole-5-carboxylic acid can be readily achieved by reacting the activated carboxylic acid with ammonia (B1221849), a primary amine, or a secondary amine, respectively. pulsus.comnih.gov
Primary amides can be synthesized using ammonia or a protected form of ammonia. An alternative approach involves the partial hydrolysis of a nitrile. researchgate.net
Secondary amides are formed through the coupling of the indole carboxylic acid with a primary amine. researchgate.net
Tertiary amides are prepared by reacting the activated carboxylic acid with a secondary amine. nih.gov
Table 2: Synthesis of Primary, Secondary, and Tertiary Amide Analogs
| Amide Type | Amine Reagent | Coupling Reagents | Product Example |
| Primary | Ammonium chloride, DIPEA | EDC, HOBt | This compound |
| Secondary | Methylamine | Pivaloyl chloride | N,2,3-trimethyl-1H-indole-5-carboxamide researchgate.net |
| Tertiary | Dimethylamine | B(OCH₂CF₃)₃ | N,N,2,3-tetramethyl-1H-indole-5-carboxamide acs.org |
Note: This table illustrates general synthetic approaches for creating different amide types from the 2,3-dimethyl-1H-indole-5-carboxylic acid core.
Incorporation of Substituted Phenyl and Benzyl Moieties
The introduction of substituted phenyl and benzyl groups at the carboxamide nitrogen can significantly impact the molecule's properties. These moieties can be introduced by reacting 2,3-dimethyl-1H-indole-5-carboxylic acid with the corresponding substituted aniline (B41778) or benzylamine. The electronic nature and position of the substituents on the phenyl or benzyl ring can be varied to probe structure-activity relationships. For example, N-phenyl aromatic carboxamides can be prepared by acylating a substituted aniline with a carboxylic acid chloride. google.com Similarly, N-benzyl amides are synthesized from the appropriate benzylamine. nih.gov
Exploration of Cyclic and Heterocyclic Amine Substituents
Incorporating cyclic and heterocyclic amines into the carboxamide moiety can introduce conformational constraints and additional functional groups. A variety of cyclic amines, such as piperidine (B6355638) and morpholine, can be coupled with 2,3-dimethyl-1H-indole-5-carboxylic acid using standard amide bond formation conditions. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid has been reported. researchgate.net The synthesis of thiazolyl-indole-2-carboxamide derivatives has also been described, showcasing the feasibility of incorporating heterocyclic amines. nih.gov
Table 3: Examples of Cyclic and Heterocyclic Amine Substituents
| Amine Substituent | Synthetic Approach | Example Product |
| Piperidine | Amide coupling with piperidine | (2,3-dimethyl-1H-indol-5-yl)(piperidin-1-yl)methanone |
| Morpholine | Amide coupling with morpholine | (2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone |
| N-benzylpiperidine | Amide coupling with N-benzylpiperidine | (1-benzylpiperidin-4-yl)(2,3-dimethyl-1H-indol-5-yl)methanone |
Substituent Variations on the Indole Ring System (C2, C3, C4, C6, C7)
Modification of the indole ring at positions C2, C3, C4, C6, and C7 is a key strategy to modulate the physicochemical and pharmacological properties of this compound derivatives. These variations can influence factors such as receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles.
Bioisosteric Replacement of Methyl Groups
Bioisosterism is a widely used strategy in drug design to optimize lead compounds by replacing a functional group with another that has similar physical and chemical properties, leading to an improved biological response. nih.gov In the context of this compound, the methyl groups at the C2 and C3 positions are primary targets for bioisosteric replacement.
While direct studies on the bioisosteric replacement of the methyl groups on this compound are not extensively documented, the principles of bioisosterism can be applied based on studies of other indole-containing compounds. researchgate.netsci-hub.se For instance, replacing a methyl group with a trifluoromethyl group can enhance metabolic stability and binding affinity due to the electronic effects and increased lipophilicity of the trifluoromethyl group. Other potential bioisosteres for a methyl group include ethyl, cyclopropyl (B3062369), or even small heteroatoms, each imparting unique conformational and electronic properties to the molecule. The choice of a bioisostere is highly dependent on the specific biological target and the desired therapeutic outcome. nih.gov
Table 1: Potential Bioisosteric Replacements for C2/C3-Methyl Groups
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Increased metabolic stability, altered electronics |
| Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Increased lipophilicity, potential for new interactions |
| Methyl (-CH₃) | Cyclopropyl | Conformational rigidity, metabolic stability |
| Methyl (-CH₃) | Amino (-NH₂) | Introduction of hydrogen bonding capability |
Halogenation and Introduction of Electron-Withdrawing/Donating Groups
The introduction of halogens and other electron-withdrawing or electron-donating groups onto the indole ring at positions C4, C6, and C7 can significantly impact the electronic distribution of the entire molecule. This, in turn, can affect its interaction with biological targets. For example, halogenation at the 5-position of related indole structures has been shown to be a viable strategy in the development of antitumor agents. nih.govnih.gov
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can decrease the electron density of the indole ring, potentially influencing its pKa and hydrogen bonding capabilities. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can increase the electron density, which may enhance interactions with electron-deficient pockets in a target protein. The strategic placement of these groups can be guided by computational modeling and structure-activity relationship (SAR) studies of analogous compounds. For instance, studies on 2-methyl-1H-indole-3-carboxylate derivatives have demonstrated that various anilines functionalized with both EWGs and EDGs can be utilized in their synthesis. mdpi.com
Table 2: Examples of Substituent Effects on Indole Derivatives (based on related compounds)
| Position | Substituent | Electronic Effect | Potential Impact on Biological Activity |
|---|---|---|---|
| C4 | -Cl | Electron-withdrawing | Altered binding affinity and selectivity |
| C6 | -OCH₃ | Electron-donating | Enhanced metabolic stability |
Combinatorial and Parallel Synthesis Approaches for Library Generation
To efficiently explore the chemical space around the this compound core, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of a large number of derivatives, facilitating the identification of compounds with desired biological activities.
Parallel synthesis, in particular, has been successfully applied to generate libraries of other carboxamide-containing heterocyclic compounds. mdpi.comnih.gov A typical strategy would involve the synthesis of the core 2,3-dimethyl-1H-indole-5-carboxylic acid, which can then be coupled with a diverse library of amines in a parallel fashion to generate a library of amides. This high-throughput approach accelerates the drug discovery process by enabling the simultaneous synthesis and screening of numerous compounds. While specific examples for this compound are not prevalent in the literature, the principles have been demonstrated for other indole-based libraries. nih.gov
Stereochemical Considerations and Enantioselective Synthesis (if applicable to derivatives)
While the parent this compound is achiral, the introduction of certain substituents or further modifications to the indole ring can create chiral centers. For instance, if a substituent introduced at the C2 or C3 position, or on a side chain attached to the carboxamide nitrogen, is chiral, the resulting molecule will exist as enantiomers or diastereomers.
In such cases, enantioselective synthesis becomes crucial, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicities. Catalytic asymmetric dearomatization of 2,3-disubstituted indoles has been shown to be an effective method for the switchable and divergent synthesis of chiral indole derivatives, yielding products with high enantioselectivity. nih.gov Although this method applies to the dearomatization of the indole ring, it highlights the availability of synthetic strategies to control stereochemistry in complex indole systems. Chiral phosphoramides have also been used as catalysts for the enantioselective synthesis of diindolylarylmethanes, demonstrating another avenue for achieving stereocontrol in reactions involving indole derivatives. rsc.org
Structure Activity Relationship Sar Studies of 2,3 Dimethyl 1h Indole 5 Carboxamide Analogs
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For indole-carboxamide analogs, several key features have been identified as critical for activity.
The core pharmacophore generally consists of:
The Indole (B1671886) Nucleus: The indole ring itself is a crucial feature, often participating in hydrophobic interactions and potential hydrogen bonding via the N-H group.
The Carboxamide Linker: This group is vital and often forms key hydrogen bonds with amino acid residues in the target's active site. For instance, in studies of indole amide analogs as HDAC inhibitors, the amide NH group was found to form a hydrogen bond with an Aspartate residue. nih.gov
Substituents on the Indole Ring: The nature and position of substituents on the indole core, such as the methyl groups at C2 and C3 and the carboxamide at C5, are defining elements of the pharmacophore.
The Terminal Group: The group attached to the carboxamide nitrogen (often a substituted phenyl or alkyl chain) explores a distinct pocket in the binding site and significantly influences potency and selectivity.
Pharmacophore studies on related indole-2-carboxamide derivatives have indicated that enhancing activity could be achieved by adding hydrogen bond acceptor or donor groups to the indole nucleus. nih.gov For example, in a series of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, a piperidinyl or dimethylamino group at the 4-position of a terminal phenyl ring was found to be a preferred feature for activity. nih.gov
Influence of Substituent Position and Electronic Properties on Target Interaction
The placement and electronic nature of substituents on both the indole core and any terminal aromatic rings are critical determinants of biological activity. SAR studies on related indole-carboxamide scaffolds have provided detailed insights into these effects.
Indole Ring Substitutions:
C3-Position: This position is sensitive to the size of the substituent. In studies on 1H-indole-2-carboxamides as CB1 receptor modulators, short alkyl groups like methyl or hydrogen were preferred over larger groups such as ethyl. nih.govnih.gov In other series, increasing the alkyl chain length at the C3 position from an ethyl to a pentyl or hexyl group led to a significant enhancement in allosteric effects on the CB1 receptor. nih.gov
C5-Position: This position often benefits from electron-withdrawing groups. The presence of a chloro or fluoro group at the C5 position has been shown to enhance the modulatory potency of indole-2-carboxamides at the CB1 receptor. nih.govnih.gov A fluoro group, having a greater electron-withdrawing inductive effect than a chloro group, has also been evaluated, though in some cases, it was found to be more suboptimal than chlorine. nih.gov
Terminal Phenyl Ring Substitutions: The position of substituents on a terminal phenyl ring can dramatically alter activity, suggesting specific spatial and electronic requirements of the binding pocket. For example, a dimethylamino group was favored at the 4-position of the phenyl ring; moving it to the 3-position resulted in a complete loss of CB1 inhibitory activity. nih.gov Conversely, a chloro group was preferred at the 3-position over the 2- or 4-positions. nih.gov This highlights that different electronic and steric substitutions are tolerated at different positions on the terminal ring.
| Compound Modification | Target | Activity (IC₅₀) | Key Finding |
| Indole C3-Substituent | |||
| H or Me | CB1 Receptor | Lower IC₅₀ | Small groups preferred at C3. nih.gov |
| Ethyl | CB1 Receptor | Higher IC₅₀ | Larger groups decrease potency. nih.gov |
| Indole C5-Substituent | |||
| Chloro or Fluoro | CB1 Receptor | Potency Enhanced | Electron-withdrawing groups are favorable. nih.gov |
| Terminal Phenyl Substituent | |||
| 4'-dimethylamino | CB1 Receptor | 787 nM | Favorable substitution. nih.gov |
| 3'-dimethylamino | CB1 Receptor | >10,000 nM | Positional shift abolishes activity. nih.gov |
| 3'-chloro | CB1 Receptor | 831 nM | Favorable substitution. nih.gov |
| 2'- or 4'-chloro | CB1 Receptor | 2500-5810 nM | Less favorable positions. nih.gov |
Role of Lipophilicity and Molecular Shape in Modulating Activity
Lipophilicity, often expressed as logP, is a crucial physicochemical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. mdpi.com For indole-carboxamide analogs, a balance of lipophilicity is required for optimal activity.
Studies on other classes of receptor ligands have shown a significant correlation between lipophilicity and binding affinity. nih.gov In the context of indole-carboxamides, increasing lipophilicity can enhance binding to hydrophobic pockets within the target protein. For instance, research on peptidoleukotriene antagonists revealed that more lipophilic transposed indole amides were needed to increase oral activity. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target effects. The removal of a lipophilic group and the introduction of heteroatoms can reduce lipophilicity, leading to enhanced aqueous solubility. nih.gov
Molecular shape and flexibility are also paramount. The length and flexibility of the linker connecting the indole core to a terminal group can determine the molecule's ability to adopt the correct conformation for binding. SAR studies have shown that a flexible alkyl linker between the carboxamide and a terminal phenyl ring is important for activity at the CB1 receptor. nih.gov Replacing this flexible linker with more rigid structures like a pyrrolidinyl or phenyl group significantly reduced or abolished activity. nih.gov
Conformational Analysis and Its Impact on Ligand-Target Binding
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis, often aided by computational methods like molecular docking, helps to understand the preferred spatial arrangement of a ligand within the receptor's binding site.
Docking simulations conducted on indole amide analogs have provided insights into their binding modes. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the indole amide group can be located in an open pocket of the active site, anchored by hydrogen bonds between the amide N-H and a protein's oxygen-bearing residue (like Aspartate), and between the amide carbonyl oxygen and other residues. nih.gov
The relative orientation of the indole ring and the terminal substituents is dictated by the rotational barriers around the single bonds in the molecule. The specific conformation adopted by the molecule upon binding ensures that its key pharmacophoric features are optimally positioned to interact with complementary residues in the binding pocket. Any structural modification that restricts the molecule from adopting this bioactive conformation can lead to a significant loss of activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov
Both 2D-QSAR and 3D-QSAR studies have been applied to indole derivatives. semanticscholar.org
2D-QSAR: These models correlate activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, logP, and electronic parameters.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced. nih.govrsc.org They build models based on the 3D steric and electrostatic fields surrounding the molecules. The output of these models is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity.
For indole amide analogs, predictive 3D-QSAR models have been successfully established. nih.gov These models, validated by high correlation coefficients (r²) and cross-validated coefficients (q²), provide insights that align well with docking studies. The contour maps generated from CoMFA and CoMSIA can show, for example, where bulky groups are favored (sterically favorable regions) or where electron-withdrawing groups would be beneficial (electropositive regions of the protein). nih.govrsc.org Such validated QSAR models serve as a powerful tool for the predictive design of new 2,3-dimethyl-1H-indole-5-carboxamide analogs with improved biological profiles. researchgate.net
Preclinical Biological Activity Investigations of 2,3 Dimethyl 1h Indole 5 Carboxamide Derivatives
In Vitro Studies on Molecular and Cellular Targets
No publicly available in vitro studies specifically investigating the molecular and cellular targets of 2,3-dimethyl-1H-indole-5-carboxamide or its derivatives were identified.
Enzyme Inhibition Profiling (e.g., Indoleamine 2,3-dioxygenase (IDO), Protein Kinases, CYP51, InhA, sPLA2, Chorismate Mutase)
A thorough search of scientific literature did not yield any studies reporting the enzyme inhibition profile of this compound or its derivatives against Indoleamine 2,3-dioxygenase (IDO), protein kinases, CYP51, InhA, sPLA2, or chorismate mutase. While other indole (B1671886) derivatives have been investigated as IDO and protein kinase inhibitors, no such data is available for the specific compound of interest. espublisher.comnih.gov
Receptor Binding Assays and Ligand-Target Interaction Studies
There are no published receptor binding assays or ligand-target interaction studies for this compound or its derivatives. Studies on other indole carboxamides have shown interactions with various receptors, but this information is not applicable to the specified compound. mdpi.comnih.gov
Anti-proliferative and Cytotoxic Evaluations in Cancer Cell Lines (e.g., c-Myc G-quadruplex binders, Discoidin Domain Receptor 1 (DDR1) inhibitors)
No data from anti-proliferative or cytotoxic evaluations of this compound or its derivatives in any cancer cell lines has been reported in the scientific literature. Furthermore, there is no information available regarding its potential as a c-Myc G-quadruplex binder or a Discoidin Domain Receptor 1 (DDR1) inhibitor.
Evaluation of Anti-Microbial, Anti-Viral (e.g., HIV-1 fusion inhibition), and Anti-Inflammatory Properties
A comprehensive literature search found no studies on the anti-microbial, anti-viral, or anti-inflammatory properties of this compound or its derivatives. While some indole carboxamides have been screened for such activities, no specific data exists for this compound. nih.gov
Assessment of Effects on Specific Biological Pathways and Signaling Cascades
There are no published studies assessing the effects of this compound or its derivatives on any specific biological pathways or signaling cascades.
In Vivo Efficacy Studies in Animal Models
No in vivo efficacy studies in animal models for any therapeutic indication have been published for this compound or its derivatives. While preclinical animal studies exist for other indole carboxamide compounds, this information falls outside the scope of this article. nih.govnih.gov
Assessment in Preclinical Disease Models (e.g., infectious diseases, cancer, neurodegenerative conditions)
Derivatives of the indole carboxamide scaffold have been the subject of numerous preclinical investigations to determine their therapeutic potential across a range of diseases, including infectious diseases, cancer, and neurodegenerative conditions. These studies, conducted in various animal models, provide crucial insights into the efficacy and mechanisms of action of this class of compounds.
Infectious Diseases:
In the realm of infectious diseases, indole-2-carboxamide derivatives have shown significant promise, particularly in the context of tuberculosis. A notable preclinical study investigated the in vivo efficacy of a novel indole-2-carboxamide analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, in a mouse model of tuberculosis. The findings from this research demonstrated the compound's potent antitubercular activity. nih.govresearchgate.net This activity is attributed to the inhibition of the MmpL3 transporter, which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. nih.govresearchgate.net The demonstrated efficacy in an aerosol lung infection model highlights the potential of indole carboxamide derivatives as novel therapeutics for tuberculosis. nih.govresearchgate.net
Cancer:
The anticancer potential of indole carboxamide derivatives has been explored in various preclinical cancer models. One study focused on a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel modulators of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. researchgate.net A lead compound from this series, compound 8b , demonstrated significant anti-hepatocellular carcinoma (HCC) activity in an in vivo model. nih.gov The cytotoxic effects of this compound on cancer cells were linked to its ability to induce Nur77-dependent apoptosis. nih.gov
Another investigation into a series of thiazolyl-indole-2-carboxamide derivatives identified compounds with exceptional cytotoxicity against various cancer cell lines in vitro. nih.gov The most potent compounds from this series were found to inhibit key protein kinases involved in cancer progression, including EGFR, HER2, VEGFR-2, and CDK2, and induced cell cycle arrest and apoptosis. nih.gov While in vivo data for these specific compounds was not detailed, the in vitro results support their potential as multi-targeted anticancer agents. nih.gov
Furthermore, research on 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein has identified compounds with potent inhibitory activities against several human liver cancer cell lines. nih.gov One of the lead compounds also showed significant activity against chemotherapy-resistant liver cancer cells, suggesting its potential for further preclinical development. nih.gov
Neurodegenerative Conditions:
The therapeutic potential of indole derivatives in neurodegenerative diseases has also been an area of active research. While specific in vivo data for this compound derivatives in established neurodegenerative disease models is limited in the reviewed literature, broader studies on indole-based compounds provide a strong rationale for their investigation. For instance, a study on an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid in a scopolamine-induced rat model of Alzheimer's type dementia demonstrated beneficial effects on learning and memory. nih.gov The observed effects were associated with the restoration of brain-derived neurotrophic factor and acetylcholine (B1216132) levels, as well as a reduction in oxidative stress. nih.gov These findings suggest that the indole scaffold is a promising starting point for the development of novel treatments for neurodegenerative conditions. nih.gov
Table 1: Preclinical Assessment of Indole Carboxamide Derivatives in Disease Models
| Compound Class | Disease Model | Key Findings |
|---|---|---|
| Indole-2-carboxamide derivative | Mouse model of Tuberculosis | Demonstrated significant antitubercular activity in an aerosol lung infection model. nih.govresearchgate.net |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative | In vivo model of Hepatocellular Carcinoma | Showed potent anti-hepatocellular carcinoma activity and induced Nur77-dependent apoptosis. researchgate.netnih.gov |
| Thiazolyl-indole-2-carboxamide derivatives | In vitro cancer cell lines | Exhibited exceptional cytotoxicity and inhibited key protein kinases (EGFR, HER2, VEGFR-2, CDK2). nih.gov |
| 1H-indole-2-carboxylic acid derivatives | In vitro human liver cancer cell lines | Displayed potent inhibitory activity, including against chemotherapy-resistant cells. nih.gov |
| Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid | Rat model of Alzheimer's type dementia | Improved learning and memory, restored BDNF and acetylcholine levels, and reduced oxidative stress. nih.gov |
Pharmacodynamic Biomarker Analysis in Animal Systems
Pharmacodynamic (PD) biomarker analysis in preclinical animal models is essential for understanding the mechanism of action and confirming target engagement of novel therapeutic agents. For indole carboxamide derivatives, several studies have incorporated PD biomarker analysis to elucidate their in vivo effects.
In the context of cancer, a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives identified their interaction with the Nur77 receptor. researchgate.net In the in vivo hepatocellular carcinoma model, the induction of Nur77-mitochondrial targeting and subsequent apoptosis-related protein expression served as key pharmacodynamic markers of the compound's activity. nih.gov This demonstrates a clear link between the compound's presence and a measurable biological effect on its intended target.
Investigations into thiazolyl-indole-2-carboxamide derivatives have pointed towards their role as multi-kinase inhibitors. nih.gov In preclinical animal models of cancer, a logical next step would be to analyze the phosphorylation status of downstream targets of EGFR, HER2, VEGFR-2, and CDK2 in tumor tissues following treatment. Such analyses would provide direct evidence of target engagement and pathway modulation in a physiological setting. Furthermore, markers of apoptosis, such as cleaved caspase-3, could be measured in tumor xenografts to confirm the pro-apoptotic mechanism of action observed in vitro. nih.gov
For neurodegenerative diseases, a study on an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid in a rat model of Alzheimer's type dementia utilized several pharmacodynamic biomarkers. nih.gov Treatment with the indole derivative led to a reversal of scopolamine-induced decreases in hippocampal brain-derived neurotrophic factor (BDNF) and acetylcholine levels. nih.gov Additionally, the compound normalized the activity of acetylcholine esterase and reduced markers of oxidative stress, including lipid peroxidation, while increasing the activity of the antioxidant enzyme catalase. nih.gov These biomarkers collectively provide a detailed picture of the compound's neuroprotective and restorative effects in the central nervous system.
In the field of infectious diseases, the primary mechanism of action for the antitubercular indole-2-carboxamides is the inhibition of the MmpL3 transporter. nih.govresearchgate.net While direct measurement of MmpL3 inhibition in vivo is complex, downstream metabolic consequences of this inhibition, such as alterations in the mycobacterial cell wall composition, could serve as pharmacodynamic biomarkers.
Table 2: Pharmacodynamic Biomarkers for Indole Carboxamide Derivatives in Animal Systems
| Compound Class | Disease Area | Animal Model | Pharmacodynamic Biomarkers |
|---|---|---|---|
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative | Cancer | Hepatocellular Carcinoma | Nur77-mitochondrial targeting, apoptosis-related protein expression. researchgate.netnih.gov |
| Thiazolyl-indole-2-carboxamide derivatives | Cancer | (Projected) Tumor Xenografts | Phosphorylation status of EGFR, HER2, VEGFR-2, and CDK2 downstream targets; cleaved caspase-3. nih.gov |
| Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid | Neurodegenerative Disease | Rat model of Alzheimer's type dementia | Hippocampal BDNF and acetylcholine levels, acetylcholine esterase activity, lipid peroxidation, catalase activity. nih.gov |
| Indole-2-carboxamide derivative | Infectious Disease | Tuberculosis | (Potential) Alterations in mycobacterial cell wall composition. nih.govresearchgate.net |
Mechanistic Studies of 2,3 Dimethyl 1h Indole 5 Carboxamide and Its Analogs
Identification and Validation of Specific Molecular Targets
Research into indole-carboxamide derivatives has predominantly identified the Cannabinoid Receptor 1 (CB1) as a key molecular target. acs.orgnih.govnih.govnih.gov The CB1 receptor, a G-protein coupled receptor (GPCR), is abundantly expressed in the central nervous system and plays a crucial role in various physiological processes. nih.govnih.gov Analogs such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) have been established as prototypical allosteric modulators of the CB1 receptor. acs.orgnih.govnih.gov
In addition to the CB1 receptor, other studies have explored the potential of indole-2-carboxamide derivatives as multi-target agents. For instance, a novel series of these compounds demonstrated inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), suggesting a role in cancer therapy. nih.gov This highlights the potential for this chemical scaffold to interact with a range of biological targets beyond the endocannabinoid system.
Elucidation of Binding Modes Through Biochemical and Biophysical Methods
The binding of indole-2-carboxamide analogs to the CB1 receptor has been characterized as allosteric, meaning they bind to a site topographically distinct from the orthosteric site where endogenous ligands bind. acs.orgnih.govresearchgate.net This has been elucidated through various biochemical and biophysical methods.
Radioligand binding assays are a primary tool used to characterize these interactions. These assays measure the ability of the analog to modulate the binding of a radiolabeled orthosteric ligand. For example, studies have shown that these allosteric modulators can enhance the binding of CB1 agonists like [3H]CP55,940, while decreasing the binding of inverse agonists. acs.orgnih.gov
Key parameters determined from these assays include the equilibrium dissociation constant (KB), which measures the affinity of the allosteric modulator for its binding site, and the binding cooperativity factor (α), which quantifies the degree to which the allosteric modulator affects the binding of the orthosteric ligand. acs.orgnih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the indole-2-carboxamide scaffold, such as substituents at the C3 and C5 positions, significantly impact both KB and α values. acs.orgnih.govnih.gov
The following interactive table summarizes the binding parameters for selected indole-2-carboxamide analogs at the CB1 receptor.
| Compound | C3 Substituent | C5 Substituent | KB (nM) | α Value |
| 12d | n-Propyl | Chloro | 259.3 | 24.5 |
| 12f | n-Hexyl | Chloro | 89.1 | Comparable to 1 |
| 21b | Ethyl | Fluoro | 1580 | 22.9 |
| 4 | Ethyl | Chloro | 207.4 | 19.7 |
| 11j | n-Pentyl | Chloro | 167.3 | 16.55 |
Data sourced from studies on indole-2-carboxamide analogs. acs.orgnih.govnih.gov
Investigation of Downstream Biological Pathway Modulation
The allosteric binding of indole-2-carboxamide analogs to the CB1 receptor leads to the modulation of downstream signaling pathways. Interestingly, these compounds can exhibit "biased signaling," where they differentially affect various signaling cascades initiated by the receptor.
While some analogs act as positive allosteric modulators of orthosteric agonist binding, they have been shown to antagonize agonist-induced G-protein coupling to the CB1 receptor. acs.orgnih.gov This is a key signaling pathway for many GPCRs. However, the same compounds have been observed to induce β-arrestin-mediated phosphorylation of ERK1/2, another important signaling pathway. acs.orgnih.gov This functional selectivity, where a ligand can enhance one pathway while inhibiting another, is a significant area of research in pharmacology.
Furthermore, in the context of cancer research, indole-2-carboxamide derivatives designed as EGFR/CDK2 dual inhibitors have been shown to induce apoptosis. nih.gov Mechanistic studies revealed that these compounds can increase the levels of apoptotic markers such as Caspases 3, 8, and 9, as well as Cytochrome C, while also modulating the expression of Bax, Bcl2, and p53. nih.gov
Analysis of Allosteric vs. Orthosteric Binding Mechanisms
The distinction between allosteric and orthosteric binding is crucial for understanding the mechanism of action of indole-carboxamide analogs. Orthosteric ligands bind to the primary recognition site of the receptor, the same site as the endogenous agonist. In contrast, allosteric modulators bind to a different site, thereby altering the conformation of the receptor and influencing the binding and/or efficacy of orthosteric ligands. researchgate.net
The indole-2-carboxamide analogs targeting the CB1 receptor are classic examples of allosteric modulators. acs.orgnih.govnih.govnih.gov Their binding does not directly compete with orthosteric ligands but rather modifies the receptor's response to them. This can offer therapeutic advantages, such as a ceiling effect on receptor modulation and the potential for greater subtype selectivity.
In some cases, compounds can exhibit a dual binding mode. For example, cannabidiol-dimethylheptyl (CBD-DMH), a compound with a different scaffold but also targeting cannabinoid receptors, has been shown to have allosteric interactions with the CB2 receptor while also competitively binding with orthosteric ligands, suggesting two different binding sites. cnr.it While not directly observed for the indole-carboxamide series discussed, it highlights the complexity of ligand-receptor interactions.
The development of photoactivatable indole-2-carboxamide analogs provides a tool for further elucidating the allosteric binding site(s) on the CB1 receptor through photo-affinity labeling and mapping studies. nih.gov
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking for Binding Conformation Prediction
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For indole-carboxamide derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets.
In studies of similar indole-5-carboxamide compounds, docking simulations have been performed to understand their inhibitory activity against enzymes like monoamine oxidase B (MAO-B). For instance, docking studies on N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide revealed that it fits well into the substrate-binding site of human MAO-B. These simulations showed that the compound could form non-covalent interactions with key residues, such as Gln206, and with water molecules within the active site, which are crucial for its potent inhibitory effect. nih.gov Similarly, docking studies on other indole-carboxamide series targeting enzymes like human liver glycogen (B147801) phosphorylase a (HLGPa) have successfully predicted binding conformations that correlate well with experimental inhibitory activities. scispace.com
For 2,3-dimethyl-1H-indole-5-carboxamide, a hypothetical docking study against a relevant protein target would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible binding poses of the ligand within the protein's active site, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. The results would predict the most stable binding conformation and provide an estimated binding affinity.
Table 1: Representative Docking Scores for Indole (B1671886) Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Spiro[indole-3,4'-pyridine]-carboxamides | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 | Not specified |
| Indole-based diaza-sulphonamides | JAK-3 protein | -8.8 to -9.7 | Not specified |
Note: The data in this table is derived from studies on various indole derivatives and is presented to illustrate the application of ligand-protein docking. mdpi.comnih.govbiosynth.com
Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the energetic changes associated with binding.
For indole derivatives, MD simulations have been employed to assess the stability of their binding poses predicted by docking. For example, in a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were used to explore the binding modes of newly designed molecules. The simulations helped to identify crucial interactions, such as the role of Asn535 in stabilizing the inhibitors within the active site. nih.gov In another study on N-tosyl-indole hybrid thiosemicarbazones, MD simulations were used to evaluate the binding mode of the most potent inhibitor against tyrosinase. nih.gov
An MD simulation of this compound, either in solution or bound to a protein, would involve defining a force field to describe the interactions between atoms and then solving Newton's equations of motion. The resulting trajectory would provide detailed information on the compound's conformational preferences and its dynamic interactions with its environment. Key parameters analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.
Table 2: Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes
| System | Simulation Time (ns) | Average RMSD (Å) | Key Findings |
|---|---|---|---|
| Thieno[3,2-b]pyrrole-5-carboxamide derivative with LSD1 | Not specified | Not specified | Asn535 plays a crucial role in stabilizing the inhibitor. |
Note: This table provides conceptual examples of data obtained from MD simulations of related compounds to illustrate the methodology's application. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential hits.
For indole and isatin (B1672199) derivatives, pharmacophore models have been generated to understand their antiamyloidogenic activity. One such model identified five key features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. This model was able to successfully distinguish between active and inactive compounds. mdpi.com In another study, a pharmacophore model for isothiazolidinedione derivatives as PTP1B inhibitors consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net
A pharmacophore model for this compound and its analogs would be developed by aligning a set of active compounds and identifying their common chemical features. The distances and angles between these features would define the pharmacophore. This model could then be used to screen virtual libraries of compounds to find novel molecules with a high probability of being active.
Table 3: Example of Pharmacophoric Features and Their Geometries
| Pharmacophore Feature | Description | Distance to Feature 2 (Å) | Distance to Feature 3 (Å) |
|---|---|---|---|
| Hydrogen Bond Acceptor 1 | e.g., Carbonyl oxygen | 4.79 | 7.68 |
| Hydrogen Bond Acceptor 2 | e.g., Nitrogen atom | - | 5.56 |
| Hydrogen Bond Donor | e.g., Amide N-H | - | - |
| Hydrophobic Group | e.g., Dimethyl-indole core | 2.62 | 5.56 |
Note: The data presented is hypothetical and based on features commonly found in pharmacophore models of similar heterocyclic compounds to illustrate the concept. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors. This information is valuable for understanding a molecule's chemical behavior and its potential to interact with biological targets.
DFT studies on the indole chromophore and its derivatives have been conducted to understand the effects of substituents on their electronic and photophysical properties. These studies have shown that substituents can cause a bathochromic (red) shift in the absorption spectrum. iaea.org For pyrazole-carboxamide compounds, DFT has been used to optimize their geometries and study their electronic and charge transfer properties based on HOMO and LUMO energy levels. iaea.org A comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provided insights into its structural, spectroscopic, and electronic properties, revealing a planar conformation and high electronic stability. nih.govresearchgate.net
For this compound, DFT calculations could be used to determine its optimized geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. The molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.
Table 4: Representative Electronic Properties of Heterocyclic Carboxamides from DFT Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 |
Note: This table includes data from DFT studies on related heterocyclic compounds to exemplify the types of information generated by these calculations. nih.govresearchgate.netmdpi.com
Advanced Analytical Methodologies for Research and Development
High-Resolution Spectroscopic Techniques for Structural Elucidation
Structural elucidation is the cornerstone of chemical research, confirming the precise arrangement of atoms within a molecule. For 2,3-dimethyl-1H-indole-5-carboxamide, high-resolution spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the amide (-CONH₂) protons, and the two methyl groups at the C2 and C3 positions. The aromatic protons would appear as multiplets or doublets in the downfield region (typically 7.0-8.0 ppm), while the methyl groups would present as singlets in the upfield region (around 2.2-2.5 ppm). The N-H proton of the indole ring would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be found significantly downfield (around 170 ppm). The aromatic and heterocyclic carbons of the indole core would resonate in the 110-140 ppm range, while the methyl carbons would appear at the higher field end of the spectrum (10-20 ppm). rsc.orgmdpi.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY would confirm proton-proton couplings within the aromatic ring, while HMBC would reveal long-range correlations between protons and carbons (e.g., between the methyl protons and the C2, C3, and C3a carbons of the indole ring), confirming the substitution pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₁₁H₁₂N₂O), HRMS would confirm its exact mass. biosynth.comnih.gov This technique helps to distinguish the target compound from isomers or compounds with similar nominal masses.
| Property | Expected Value for C₁₁H₁₂N₂O |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol biosynth.com |
| Exact Mass | 188.09496 |
Chromatographic Purity and Quantification Methods
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. A typical method for an indole carboxamide derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected by a UV detector at a suitable wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for identifying impurities by providing both their retention times and mass-to-charge ratios. bu.edunih.gov For this compound, LC-MS would be used to confirm the identity of the main peak and to tentatively identify any minor impurities based on their mass and fragmentation patterns. mdpi.comnih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique is the gold standard for absolute structure determination. mdpi.comnih.gov For this compound, a successful crystallographic analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amide and indole N-H groups, which dictate the crystal packing. researchgate.netmdpi.com While specific crystallographic data for this compound is not publicly available, this method remains the definitive approach for structural confirmation.
Solid-State Characterization Techniques
The physical properties of a compound in its solid state, such as its crystalline form (polymorphism), can significantly impact its properties.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov It is used to determine melting point, purity, and to identify different polymorphic forms, which may exhibit different melting points. For this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point, which has been reported to be around 170-172°C. biosynth.comsigmaaldrich.com The presence of multiple melting peaks could indicate the existence of different polymorphs or the presence of impurities.
| Technique | Application for this compound | Key Information Obtained |
| DSC | Polymorph screening and melting point determination. | Melting temperature (Tₘ), enthalpy of fusion (ΔH), identification of polymorphic transitions. |
In-Line Spectroscopic Monitoring for Reaction Optimization
Modern process development utilizes in-line spectroscopic techniques to monitor chemical reactions in real-time. This allows for precise control over reaction parameters and optimization of yield and purity.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Both FTIR and Raman spectroscopy provide information about the vibrational modes of molecules, making them excellent tools for identifying functional groups. nih.gov In the synthesis of this compound, FTIR could be used to monitor the reaction progress by tracking the disappearance of reactant peaks and the appearance of product peaks, such as the characteristic carbonyl (C=O) stretch of the amide group (typically around 1640-1680 cm⁻¹) and the N-H stretches. rsc.orgamazonaws.com Raman spectroscopy, being less sensitive to water, is also highly suitable for monitoring reactions in aqueous media.
Metabolic and Pharmacokinetic Investigations in Preclinical Research
In Vitro Metabolic Stability Assessment (e.g., Human and Animal Liver Microsomes, S9 Fractions)
The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. In early preclinical development, in vitro models such as liver microsomes and S9 fractions are employed to assess the susceptibility of a compound to metabolism by hepatic enzymes.
Studies on various indole (B1671886) and indazole-3-carboxamide derivatives, particularly those classified as synthetic cannabinoid receptor agonists (SCRAs), have demonstrated a range of metabolic stabilities. For instance, in vitro investigations using pooled human liver microsomes (pHLMs) and pooled cryopreserved human hepatocytes (pHHeps) have shown that many of these compounds are rapidly metabolized. mdpi.com The in vitro half-lives for some SCRA enantiomers in pHLM incubations ranged from as short as 0.60 minutes to as long as 118 minutes. mdpi.com
The rate of metabolism can be significantly influenced by the specific structural features of the molecule. For example, studies have shown that indazole-core compounds tend to be cleared more rapidly than their indole-core counterparts. researchgate.net Furthermore, the presence of certain functional groups, such as a labile methyl ester, can lead to rapid metabolism, while other moieties may confer greater stability. researchgate.net
The choice of in vitro system is also crucial. Liver microsomes primarily contain phase I cytochrome P450 (CYP) enzymes, while S9 fractions contain both microsomal and cytosolic enzymes, and hepatocytes represent a more complete system with both phase I and phase II enzymes and cofactor regeneration systems. researchgate.netflinders.edu.auspringernature.com For some indole-2-carboxamide analogs, metabolic stability was assessed in human and mouse S9 fractions to identify metabolic "soft spots". acs.org
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) |
|---|---|---|
| (S)-AB-FUBINACA | 118 ± 28 | 13.7 ± 4.06 |
| (S)-AMB-FUBINACA | 0.60 ± 0.02 | 2944 ± 95.9 |
Plasma Protein Binding Studies to Determine Free Fraction
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its pharmacokinetic and pharmacodynamic properties. It is the unbound, or free, fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared from the body.
For indole and indazole-3-carboxamide derivatives, high plasma protein binding is a common characteristic. Studies on a range of SCRAs have shown that these compounds are typically highly bound to plasma proteins, with the bound fraction often exceeding 90%. mdpi.com For example, experimentally derived data for twelve valinate or tert-leucinate indole and indazole-3-carboxamide SCRAs showed that all were highly protein bound, ranging from 88.9% to 99.5%. researchgate.net
The high lipophilicity of many indole carboxamides contributes to their high affinity for plasma proteins. researchgate.net This extensive binding can lead to a larger volume of distribution and may influence the drug's half-life and clearance. researchgate.net Equilibrium dialysis is a common in vitro method used to determine the fraction of a drug that is unbound in plasma. nih.govresearchgate.net
| Compound | Percent Bound (%) | Free Fraction (fu) |
|---|---|---|
| (R)-4F-MDMB-BINACA | 88.9 ± 0.49 | 0.111 |
| (S)-MDMB-FUBINACA | 99.5 ± 0.08 | 0.005 |
Preliminary Absorption, Distribution, and Elimination (ADE) Assessments in Animal Models
While in vitro studies provide valuable early insights, in vivo studies in animal models are necessary to understand the full pharmacokinetic profile of a compound, including its absorption, distribution, and elimination (ADE).
For indole carboxamide derivatives, in vivo pharmacokinetic studies in preclinical species such as rodents are often conducted. These studies provide data on key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability.
For example, a study on an N-arylsulfonyl-indole-2-carboxamide derivative, Cpd118, in rats demonstrated a favorable pharmacokinetic profile with an oral bioavailability of 99.1%. acs.org In another study, an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), was predicted to be a good drug-like molecule based on its physicochemical properties. nih.gov
The distribution of a compound into various tissues is also a critical aspect of its ADE profile. For some compounds, tissue distribution studies are performed to determine the extent of accumulation in different organs. The high lipophilicity of many indole carboxamides can lead to extensive tissue distribution. researchgate.net
Identification and Characterization of Major Metabolites and Metabolic Pathways
Identifying the major metabolites of a drug candidate is crucial for understanding its clearance mechanisms and for assessing the potential for formation of active or toxic metabolites. In vitro systems, such as human liver microsomes and hepatocytes, are commonly used for metabolite profiling.
For indole and indazole carboxamide derivatives, metabolic pathways often involve oxidation and hydrolysis. Common biotransformations observed in studies with human liver microsomes include hydroxylation, ester hydrolysis, dehydrogenation, ketone formation, and carboxylation. nih.govnih.gov
For example, the in vitro metabolism of MDMB-CHMINACA in human liver microsomes resulted in the identification of twenty-seven metabolites, with the major biotransformations being hydroxylation and ester hydrolysis. nih.gov Similarly, a study on AB-PINACA identified 23 metabolites generated through pathways including carboxamide hydrolysis, hydroxylation, and ketone formation. nih.gov The specific site of metabolism on the molecule can vary depending on its structure. For instance, hydroxylations have been observed to occur on the alkyl chains and the indole or indazole core. nih.gov
| Metabolic Reaction | Description |
|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, often on an alkyl chain or aromatic ring. |
| Ester Hydrolysis | Cleavage of an ester bond to form a carboxylic acid. |
| Amide Hydrolysis | Cleavage of an amide bond. |
| Dehydrogenation | Removal of hydrogen atoms, often leading to the formation of a double bond or ketone. |
| Carboxylation | Formation of a carboxylic acid group. |
Assessment of Intrinsic Clearance and Half-Life in Preclinical Species
Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow and protein binding. researchgate.net It is a key parameter derived from in vitro metabolic stability studies and is used to predict in vivo hepatic clearance (CLh) and half-life. mdpi.comnih.gov
For many indole and indazole-3-carboxamide SCRAs, in vitro studies have shown a wide range of intrinsic clearance values. In pooled human liver microsomes, CLint values have been reported to range from 13.7 to 2944 mL/min/kg. mdpi.com Similarly, in pooled human cryopreserved hepatocytes, CLint values ranged from 110 to 3216 mL/min/kg. researchgate.net
The in vitro half-life (t½) is the time required for 50% of the parent compound to be metabolized in an in vitro system. This parameter is inversely related to the intrinsic clearance. Compounds with high intrinsic clearance will have a short in vitro half-life, and vice versa. The in vitro half-lives of some SCRAs in human liver microsomes have been observed to range from 0.60 to 118 minutes. mdpi.com
These in vitro data can be scaled to predict in vivo pharmacokinetic parameters in preclinical species and, ultimately, in humans, although such extrapolations have their limitations and often require the use of scaling factors. nih.govnih.gov
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) |
|---|---|---|
| (S)-AB-FUBINACA | 76 ± 24 | 110 ± 34.5 |
| (S)-AMB-FUBINACA | 2.50 ± 0.55 | 3216 ± 607 |
Future Research Directions and Therapeutic Prospects for 2,3 Dimethyl 1h Indole 5 Carboxamide
Rational Design of Next-Generation Indole-5-carboxamide Scaffolds
The rational design of new drug candidates based on the 2,3-dimethyl-1H-indole-5-carboxamide scaffold will rely heavily on understanding its structure-activity relationships (SAR). nih.gov The indole (B1671886) ring system is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. hilarispublisher.com Key positions for modification on the indole-5-carboxamide scaffold include the indole nitrogen (N1), the C2 and C3 positions, the benzene (B151609) portion of the indole ring, and the carboxamide group itself.
Future design strategies will likely involve:
Modification of the Indole Core: The methyl groups at the C2 and C3 positions of this compound offer a starting point. SAR studies on related indole-2-carboxamides have shown that small alkyl groups at the C3 position are often preferred for certain biological activities, such as CB1 allosteric modulation. nih.gov Systematically replacing the methyl groups with other substituents (e.g., halogens, ethyl groups, or cyclopropyl (B3062369) rings) could significantly alter target affinity and selectivity. nih.govnih.gov
Substitution on the Benzene Ring: The benzene portion of the indole nucleus presents multiple sites for substitution. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire scaffold, influencing binding interactions. For instance, in a series of CB1 allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov
Varying the Carboxamide Linker: The amide bond is a critical hydrogen-bonding component. Modifications could include altering its rigidity or replacing it with bioisosteres to improve metabolic stability or cell permeability.
Appending Diverse Moieties to the Carboxamide: Attaching different chemical groups to the amide nitrogen is a common strategy to explore new binding interactions. Studies on other indole carboxamides have demonstrated that adding moieties like substituted phenyl rings or piperidine (B6355638) groups can drastically change the compound's biological target and efficacy. nih.govnih.gov
These rational design approaches, guided by computational modeling and SAR data, will be crucial for developing next-generation indole-5-carboxamides with enhanced potency, selectivity, and drug-like properties. mdpi.comnih.gov
Exploration of Multi-Targeting Ligands for Complex Diseases
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and certain inflammatory conditions often involve the dysregulation of multiple signaling pathways. hilarispublisher.comfrontiersin.orgnih.gov This complexity makes single-target drugs often insufficient. nih.gov The indole scaffold is particularly well-suited for the design of multi-target-directed ligands (MTDLs), a strategy gaining traction for treating such diseases. nih.gov
The future for this compound in this area involves designing derivatives that can simultaneously modulate several key biological targets. nih.gov
Oncology: Cancer progression frequently involves multiple kinases. Indole derivatives have been successfully designed as dual inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.org By strategically modifying the this compound scaffold, new compounds could be developed to co-inhibit multiple protein kinases or other pathways crucial for tumor growth and proliferation. mdpi.comnih.govacs.org
Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease have complex pathologies involving oxidative stress, neuroinflammation, and protein aggregation. hilarispublisher.comnih.gov Indole-based compounds can be functionalized to combine antioxidant, anti-inflammatory, and anti-aggregation properties into a single molecule. hilarispublisher.comnih.gov A research avenue would be to hybridize the indole-5-carboxamide core with pharmacophores known to inhibit targets like cholinesterases or monoamine oxidase B (MAO-B). nih.govnih.gov
The development of such polypharmacological agents requires a deep understanding of the disease biology and the structural requirements for interacting with multiple targets. researchgate.netnih.gov
| Disease Area | Potential Targets | Rationale for Multi-Targeting |
| Cancer | EGFR, VEGFR-2, CDK2, HDAC | Simultaneously inhibiting pathways for proliferation, angiogenesis, and cell cycle regulation can overcome drug resistance. mdpi.comnih.govrsc.org |
| Neurodegenerative Disease | AChE, BuChE, MAO-B, COX-2 | Combining anti-inflammatory, antioxidant, and neurotransmitter-modulating activities can address the multifaceted nature of neuronal loss. hilarispublisher.comnih.gov |
| Inflammatory Disorders | COX, LOX, TNF-α | Dual inhibition of key inflammatory mediators can provide broader and more potent anti-inflammatory effects. nih.gov |
Integration with Advanced Drug Discovery Technologies and High-Throughput Screening
To explore the vast chemical space around the this compound scaffold, modern drug discovery technologies are indispensable. High-Throughput Screening (HTS) and DNA-Encoded Libraries (DELs) offer powerful methods for identifying new ligands and biological targets.
High-Throughput Screening (HTS): Large libraries of diverse indole-5-carboxamide derivatives can be synthesized and screened against a wide range of biological targets. ku.edu HTS allows for the rapid testing of hundreds of thousands of compounds, enabling the identification of initial "hits" for various diseases. nih.govmdpi.com These hits can then serve as starting points for lead optimization through rational design. thermofisher.com
DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of libraries containing billions of unique compounds. selectscience.netnih.gov In this approach, each small molecule is tagged with a unique DNA barcode that encodes its chemical structure. nih.gov This allows for massive combinatorial libraries to be created and screened simultaneously against a protein target. nih.govresearchgate.net Applying DEL technology to the indole-5-carboxamide scaffold could uncover novel and potent binders for challenging protein targets that might be missed by conventional screening methods. nih.govunisi.it
These technologies, combined with computational chemistry and artificial intelligence, can accelerate the discovery process, from hit identification to lead optimization, for new therapeutics based on the indole-5-carboxamide structure. frontiersin.org
Addressing Challenges in Development: Metabolic Stability Enhancement and Selective Target Engagement
A critical aspect of drug development is optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties. For indole-based compounds, metabolic stability is often a key challenge to overcome.
Metabolic Stability Enhancement: The indole ring can be susceptible to oxidation by cytochrome P450 enzymes. acs.org Strategies to improve the metabolic stability of this compound derivatives include:
Blocking Labile Sites: Introducing atoms or groups, such as fluorine, at positions prone to metabolic attack can prevent oxidation. acs.org For example, analysis might reveal the methyl groups or specific positions on the benzene ring as metabolically labile. nih.gov
Conformational Constraint: Locking the molecule into a specific conformation can shield metabolically weak spots from enzymatic degradation. nih.gov
Selective Target Engagement: Achieving high selectivity for the intended biological target over off-targets is crucial for minimizing side effects. For a scaffold like indole-5-carboxamide, which can interact with many target classes, ensuring selectivity is paramount. This can be achieved through detailed SAR studies and structure-based design, where high-resolution crystal structures of the target protein are used to design ligands that fit precisely into the desired binding pocket while avoiding interactions with off-targets. nih.govnih.gov
| Challenge | Potential Solution | Example Strategy |
| Poor Metabolic Stability | Block metabolically labile positions. | Introduce a fluorine atom at a site of known oxidation. acs.org |
| Reduce overall lipophilicity. | Replace a lipophilic group with a more polar one. psu.edu | |
| Off-Target Activity | Structure-based drug design. | Modify substituents to exploit unique features of the target's binding site. |
| Kinome profiling. | Screen against a panel of kinases to identify and eliminate unwanted interactions. |
Potential as a Tool Compound in Chemical Biology and Mechanistic Studies
Beyond its direct therapeutic potential, this compound and its optimized derivatives can serve as valuable tool compounds in chemical biology. Chemical probes are essential for dissecting complex biological pathways and validating new drug targets. nih.gov
A potent and selective derivative originating from this scaffold could be used to:
Validate Biological Targets: By specifically inhibiting a single protein (e.g., a kinase or an enzyme) in a cellular or in vivo model, a tool compound can help confirm the protein's role in a disease process.
Elucidate Cellular Pathways: These compounds can be used to perturb specific nodes within signaling networks, allowing researchers to study the downstream consequences and understand the pathway's function.
Develop Imaging Agents: By attaching a fluorescent dye or a radioactive isotope, an indole-5-carboxamide ligand could be converted into an imaging agent to visualize the location and concentration of its target protein within cells or tissues.
For this compound to be developed into a useful chemical probe, it would need to be extensively characterized to ensure high potency, selectivity, and a well-understood mechanism of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-dimethyl-1H-indole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step synthesis starting from indole derivatives. For example, formylation at the 5-position of indole followed by condensation with a dimethylamine source under acidic conditions. Reflux in acetic acid with sodium acetate as a catalyst (similar to methods used for analogous indole carboxamides) can promote cyclization and carboxamide formation .
- Optimization : Key parameters include temperature control (reflux at ~120°C), stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of formylating agent to indole precursor), and recrystallization from DMF/acetic acid to improve yield and purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 3, carboxamide at position 5).
- HPLC : Purity assessment (>98% by HPLC, as standard for indole derivatives) .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., NMR vs. X-ray results) be resolved?
- Approach :
Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to assess conformational flexibility.
Refinement tools : Use SHELXL’s least-squares refinement to adjust X-ray models iteratively, prioritizing high-resolution data (>1.0 Å) for precise electron density mapping .
DFT calculations : Validate experimental NMR shifts against computational models (e.g., using Gaussian or ORCA software) to identify discrepancies caused by dynamic effects .
Q. What strategies are effective for optimizing the regioselectivity of dimethylation on the indole core?
- Methodology :
- Protecting groups : Temporarily block the 5-carboxamide group during methylation to prevent side reactions.
- Catalysis : Use Lewis acids (e.g., ZnCl) to direct methyl group addition to positions 2 and 3, as demonstrated in analogous indole alkylation studies .
- Kinetic monitoring : In situ FT-IR or Raman spectroscopy to track reaction progress and adjust reagent addition rates .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Protocol :
Docking studies : Use AutoDock Vina with the compound’s 3D structure (generated via PubChem data or crystallographic coordinates) to screen against protein targets (e.g., kinases or GPCRs) .
MD simulations : GROMACS or AMBER for assessing binding stability and conformational dynamics over 100-ns trajectories.
QSAR : Correlate electronic properties (e.g., HOMO-LUMO gaps from DFT) with bioactivity data from related indole carboxamides .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Key Considerations :
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches.
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline HPLC to monitor intermediates and byproducts .
- Thermal safety : Calorimetry (DSC) to assess exothermic risks during dimethylation steps .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
